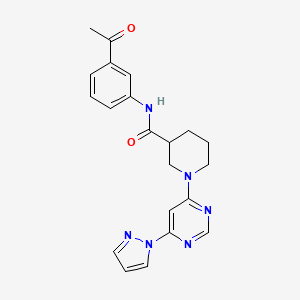

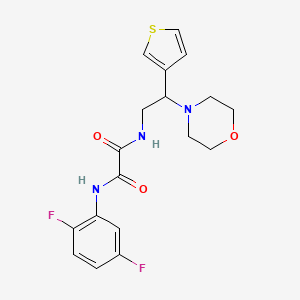

![molecular formula C22H26N2O5 B2497568 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate CAS No. 1002925-08-7](/img/structure/B2497568.png)

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves multiple steps, including acetylation, reaction with piperazine, and subsequent deacetylation to obtain the target product. Such processes have been applied in synthesizing compounds like 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride, with yields over 56.9% (Wang Xiao-shan, 2011). Similar methodologies could be adapted for the synthesis of the compound , emphasizing the importance of selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Crystal structure and molecular conformation studies are crucial for understanding the spatial arrangement and potential reactivity of the compound. Derivatives of piperazine, such as those with substituted phenyl groups, have been characterized using X-ray diffraction, revealing linear and L-shaped conformations depending on the substituents (B. Kulkarni et al., 2016). These studies provide insights into the molecular structure that can be applied to "2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate", suggesting how its functional groups might influence its overall shape and properties.

Chemical Reactions and Properties

The chemical reactivity of piperazine derivatives is influenced by their functional groups. For instance, the introduction of methoxy and acetate groups can affect the nucleophilicity and electrophilicity of the molecule, potentially making it a candidate for various organic reactions, such as N-alkylation and acylation (Li Ming-zhu, 2012). These reactions are essential for the synthesis of more complex molecules and for modifying the compound to alter its physical and chemical properties.

Physical Properties Analysis

The physical properties of "2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate", such as solubility, melting point, and crystallinity, can be inferred from studies on similar compounds. Piperazine derivatives' physical properties are highly dependent on their molecular structure, with modifications in substituents leading to significant changes in these characteristics (Shusheng Zhang et al., 2007).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards acids and bases, and participation in chemical reactions, are crucial for understanding the compound's behavior in various environments. Studies on related compounds suggest that the presence of methoxy and acetate groups can influence these properties, affecting the compound's stability, reactivity, and interactions with other molecules (R. Rajkumar et al., 2014).

Applications De Recherche Scientifique

Impurity Profile Analysis

The impurity profile of related compounds has been determined through sophisticated chromatography and mass spectrometry techniques. This approach highlights the importance of understanding the chemical composition and purity of compounds like 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate for their effective use in research, particularly in the development of drugs for thrombotic disorders (Thomasberger, Engel, & Feige, 1999).

Antibacterial Applications

Research has identified derivatives of this compound that selectively target bacterial persisters without affecting normal antibiotic-sensitive cells. This finding is crucial for addressing antibiotic resistance, providing a new avenue for the development of treatments targeting hard-to-eradicate bacterial infections (Kim et al., 2011).

Synthesis and Characterization

The synthesis and comprehensive characterization of related piperazine derivatives have been conducted. These studies not only offer insights into the chemical structure and properties of these compounds but also explore their potential biological activities, including antimicrobial effects (Kulkarni et al., 2016).

Pharmacological Potentials

Investigations into related compounds have uncovered their pharmacological potentials, such as tocolytic activity, indicating their potential use in managing preterm labor by inhibiting uterine contractions (Lucky & Omonkhelin, 2009).

Stability Under Stress Conditions

The stability of pharmaceutical substances under various stress conditions has been a subject of research. These studies are pivotal for drug development, ensuring the stability and efficacy of pharmaceutical compounds throughout their shelf life (Gendugov et al., 2021).

Mécanisme D'action

Target of Action

The primary targets of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate are the alpha1-adrenergic receptors (α1-AR) which are a class of G-protein-coupled receptors (GPCRs) . These receptors are among the most studied GPCRs and are associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This binding affinity is in the range from 22 nM to 250 nM . The interaction results in changes in the function of these receptors, which can lead to various physiological effects .

Biochemical Pathways

The biochemical pathways affected by 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate involve the alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

The pharmacokinetics of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate involves its absorption, distribution, metabolism, and excretion (ADME). The compound has been identified as a promising lead compound due to its acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate are primarily due to its interaction with the alpha1-adrenergic receptors. This interaction leads to changes in the function of these receptors, which can result in various physiological effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-methoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-27-19-8-6-18(7-9-19)23-10-12-24(13-11-23)21(25)16-29-22(26)15-17-4-3-5-20(14-17)28-2/h3-9,14H,10-13,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGQEDYWJRHETE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC(=O)CC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

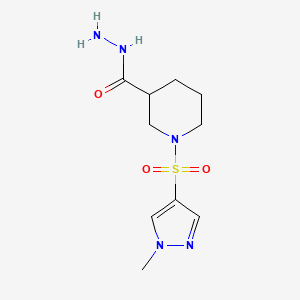

![N-(3-chloro-2-methylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497487.png)

![(2E)-2-(pyridin-4-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2497489.png)

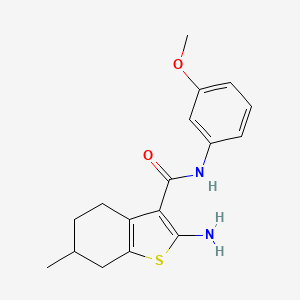

![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2497492.png)

![[(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2497493.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide](/img/structure/B2497495.png)

![N-isopentyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2497496.png)

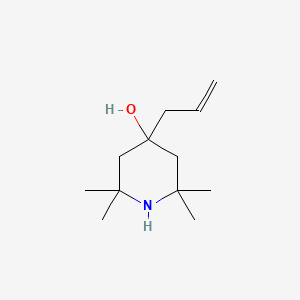

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2497497.png)

![4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide](/img/structure/B2497498.png)